7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated imidazo[4,5-b]pyridine.
Substitution: Various substituted imidazo[4,5-b]pyridines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but contain a sulfur atom in place of the nitrogen atom in the imidazo ring.
Pyrido[3,4-d]pyrimidines: These compounds have a similar pyridine ring but are fused with a pyrimidine ring instead of an imidazo ring.
Uniqueness
7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6ClN3S |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
7-chloro-2-methylsulfanyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5-4(8)2-3-9-6(5)11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
LHQBWAVSZMVCED-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=CC(=C2N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.